
2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, also known as CHS-828, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the synthesis of novel compounds with a sulfonamide moiety, aiming at creating potent antimicrobial agents. For example, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety suitable for use as antimicrobial agents, demonstrating promising results against both bacterial and fungal strains Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014. Similarly, Azab, Youssef, and El‐Bordany (2013) aimed for the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, where the compounds showed significant activities Azab, Youssef, & El‐Bordany, 2013.
Anticancer Activity
Research by Shyam et al. (1996) into 2-(aminocarbonyl)-1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines demonstrated significant antitumor activity against various murine and human solid tumors, comparing favorably with established antitumor drugs Shyam, Penketh, Loomis, Rose, & Sartorelli, 1996.
Antioxidant Activity
The design, synthesis, and biological evaluation of novel 1H-3-Indolyl derivatives by Aziz et al. (2021) highlight the antioxidant potential of these compounds. The study emphasized the efficiency of the key heterocycles in inhibiting reactive oxygen species (ROS), with some compounds showing higher antioxidant activity than ascorbic acid Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021.
properties
IUPAC Name |
2-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-14-7-4-8-16-18(14)11-15(20)17-9-13(10-17)23(21,22)12-5-2-1-3-6-12/h4,7-8,12-13H,1-3,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKZGXMTQAHMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

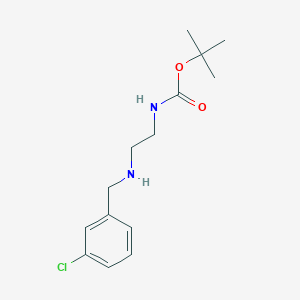
![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)

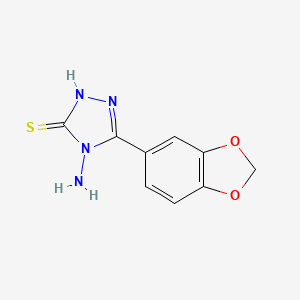

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2775015.png)
![Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2775016.png)
![(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2775017.png)
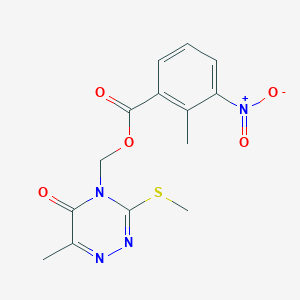
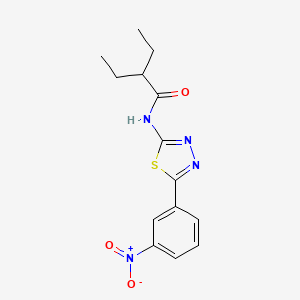
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2775020.png)
![2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2775022.png)
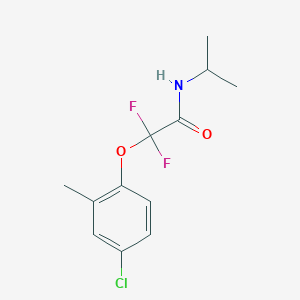
amino}-2-phenylacetic acid](/img/no-structure.png)